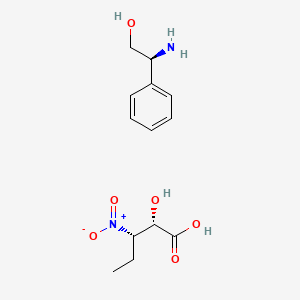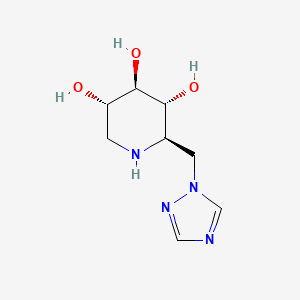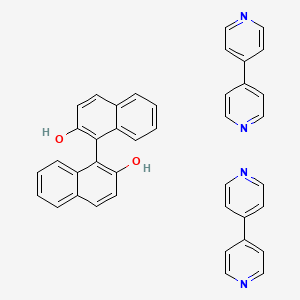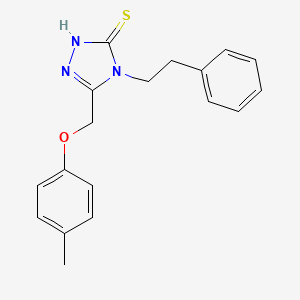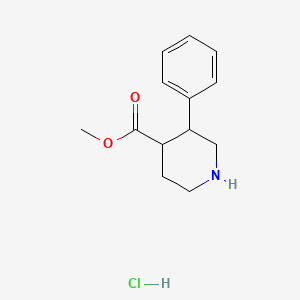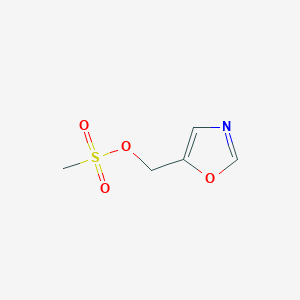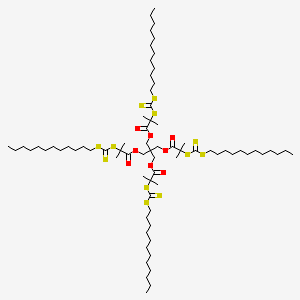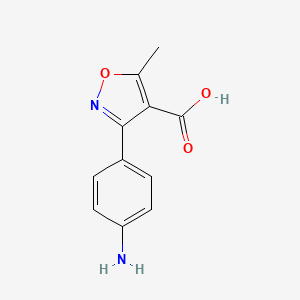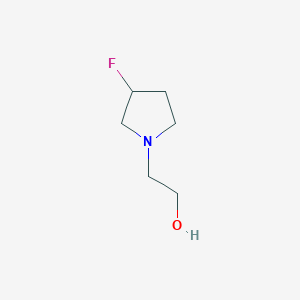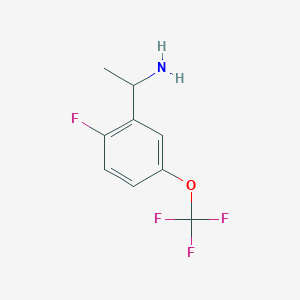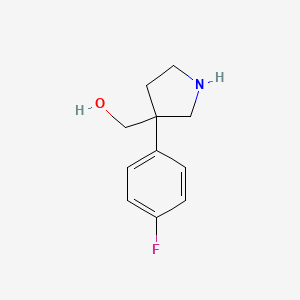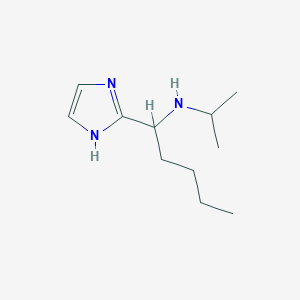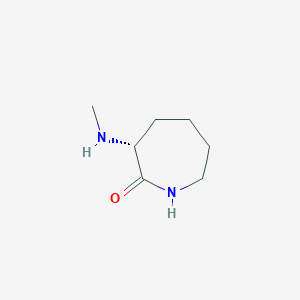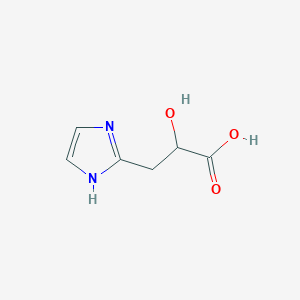
2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid is an imidazolyl carboxylic acid derivative. It is structurally related to lactic acid, where one of the methyl hydrogens is substituted by an imidazol-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of lactic acid with imidazole under specific conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole ketones, while reduction can produce saturated imidazole derivatives.
科学研究应用
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical processes.
作用机制
The mechanism of action of 2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. Its effects are mediated through interactions with enzymes and receptors, modulating their activity and leading to desired biological outcomes .
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Similar structure with a triazole ring instead of an imidazole ring.
2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid: Positional isomer with the imidazole ring attached at a different position.
Uniqueness
2-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
30581-88-5 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c9-4(6(10)11)3-5-7-1-2-8-5/h1-2,4,9H,3H2,(H,7,8)(H,10,11) |
InChI 键 |
YJZRJGAMMDSUEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N1)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


